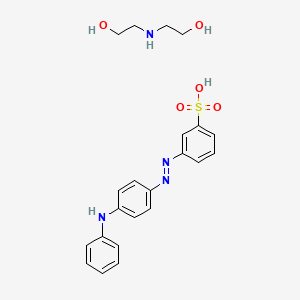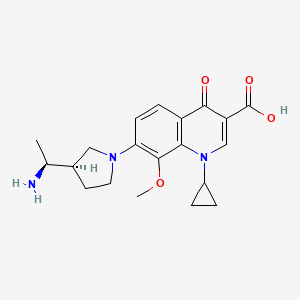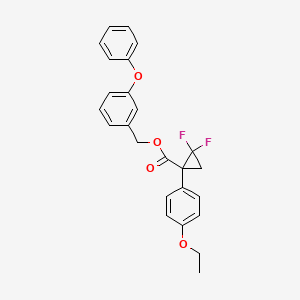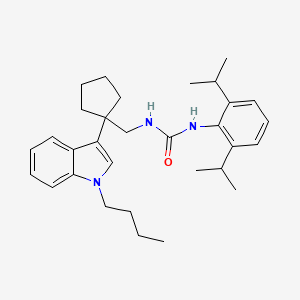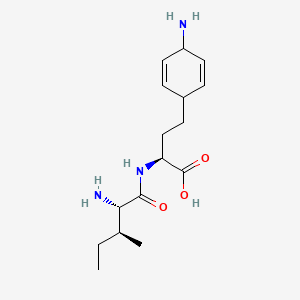
Deterenol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deterenol hydrochloride can be synthesized from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride. The process involves dissolving the starting material in methanol and adding 10% palladium on activated carbon as a catalyst. Hydrogen is introduced, and the reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure. The catalyst is then filtered, and the filtrate is concentrated to dryness. The residue is crystallized from methanol to obtain colorless crystals with a yield of 91% .
Industrial Production Methods
Industrial production methods for Deterenol are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Deterenol undergoes various chemical reactions, including:
Oxidation: Deterenol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Deterenol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on activated carbon (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Deterenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Industry: Used in the development of new pharmaceutical compounds and as a reference standard in quality control.
Mechanism of Action
Deterenol acts as a non-selective beta-adrenergic receptor agonist. It increases tension in isolated right and left guinea pig atria and trachea, which endogenously express beta-adrenergic receptors. The compound induces lipolysis in human adipocytes by activating beta-adrenergic receptors, leading to the breakdown of fats .
Comparison with Similar Compounds
Similar Compounds
Halostachine: A partial beta-2 agonist found in plants and used in dietary supplements.
Isoprenaline: A synthetic beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Isopropylamphetamine: A stimulant drug with similar beta-adrenergic agonist properties.
Methylhexanamine: A stimulant used in dietary supplements but banned in many countries.
Octopamine: A naturally occurring compound with beta-adrenergic agonist properties.
Phenpromethamine: A stimulant drug with beta-adrenergic agonist properties.
Uniqueness
Deterenol is unique due to its strong lipolytic activity in human adipocytes, making it a more potent lipolytic agent than synephrine and other amines present in Citrus aurantium . its use is limited due to safety concerns and regulatory restrictions.
Properties
CAS No. |
29170-05-6 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1 |
InChI Key |
MPCPSVWSWKWJLO-NSHDSACASA-N |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
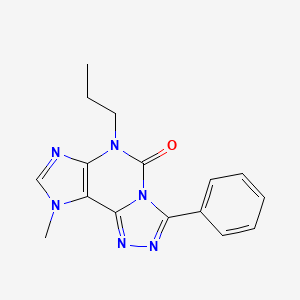

![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
